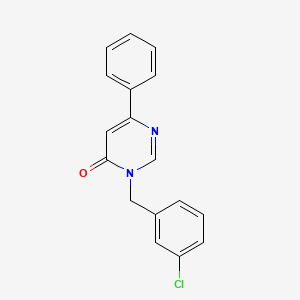
3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. It is a promising compound that has shown significant biological activity in various scientific research studies.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Research on pyrimidine derivatives, including studies on their synthesis and crystal structure, provides foundational knowledge for understanding the physical and chemical properties of these compounds. Studies have explored the synthesis of novel thiopyrimidine derivatives, examining their molecular structure through techniques like X-ray diffraction. These derivatives show varied hydrogen-bond interactions and conformational features influenced by substituents on the pyrimidine ring, offering insights into the structural versatility of pyrimidine compounds (Stolarczyk et al., 2018).
Cytotoxic Activities
Several studies have focused on the cytotoxic activities of pyrimidine derivatives against different cancer cell lines, indicating the potential of these compounds in medicinal chemistry. For instance, derivatives have been evaluated for their effect on Human umbilical vein endothelial cells (HUVEC) and various cancer cell lines, revealing differences in cytotoxicity that are significant for developing anticancer strategies (Stolarczyk et al., 2018).
Optical and Electronic Properties
Pyrimidine derivatives have also been investigated for their electronic and optical properties, including nonlinear optical (NLO) characteristics. These studies provide a basis for the application of pyrimidine compounds in optoelectronics and photonics, highlighting their potential in high-tech applications due to their promising NLO activities (Hussain et al., 2020).
Antimicrobial and Antitumor Activities
Research into pyrimidine derivatives has extended into their biological activities, including antimicrobial and antitumor effects. This research avenue is critical for the discovery of new therapeutic agents. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity underscore the potential of pyrimidine-based compounds in developing new antibiotics (Rostamizadeh et al., 2013).
Fluorescence Properties and Sensing Applications
Furthermore, pyrimidine compounds have been synthesized for their fluorescence properties, with some derivatives showing efficient sensing of zinc ions. This suggests applications in chemical sensing and fluorescence-based detection methods, expanding the utility of pyrimidine derivatives in analytical chemistry (Wu et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(9-15)11-20-12-19-16(10-17(20)21)14-6-2-1-3-7-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQWRSSBTVTVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

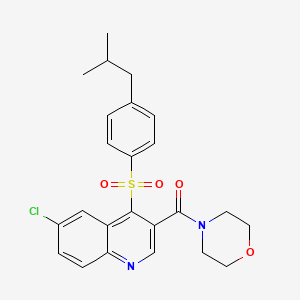
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
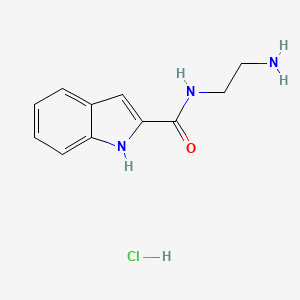
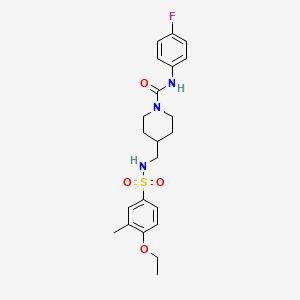
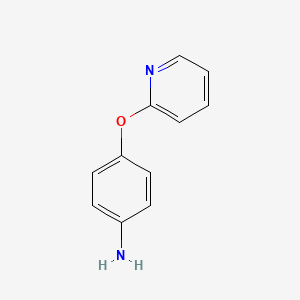
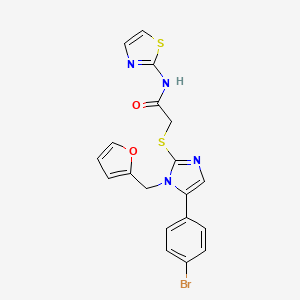

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)
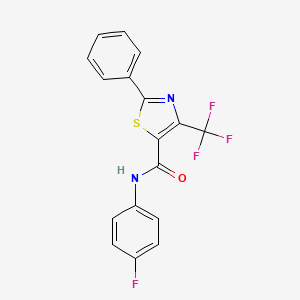
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
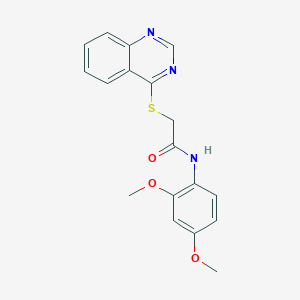
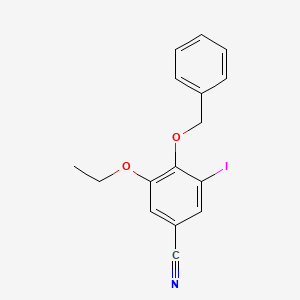
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)